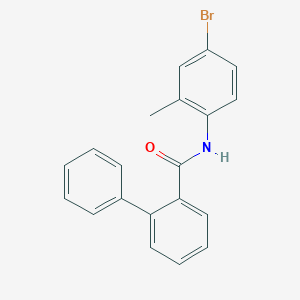![molecular formula C18H14BrClN2O2S B3539085 N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide](/img/structure/B3539085.png)
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide
Overview
Description
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The brominated methoxyphenyl group is introduced via electrophilic aromatic substitution, where bromine is added to the methoxyphenyl precursor. The final step involves coupling the thiazole intermediate with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis and purification systems can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an inhibitor of certain enzymes and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include inhibition of signal transduction pathways or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Methoxyphenylboronic acid
Uniqueness
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide is unique due to its combination of a thiazole ring with a brominated methoxyphenyl group and a chlorinated methylbenzamide moiety. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2S/c1-10-3-5-12(14(20)7-10)17(23)22-18-21-15(9-25-18)11-4-6-16(24-2)13(19)8-11/h3-9H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYDEQCSVFYRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[1-(3-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoic acid](/img/structure/B3539005.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,4-diethoxybenzamide](/img/structure/B3539013.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B3539029.png)
![4-bromo-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3539032.png)
![ethyl 4-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3539036.png)

![N-benzyl-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3539047.png)
![3-[(2-Chloro-4-nitrophenyl)sulfanyl]-N~1~-(4-fluorophenyl)propanamide](/img/structure/B3539056.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3539060.png)

![5-bromo-2-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B3539078.png)
![5-methyl-3-phenyl-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B3539090.png)

![N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B3539105.png)
